2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one
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Overview
Description
2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one is a complex organic compound with a unique structure that includes an aminophenyl group, a sulfanyl group, a nitrophenyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiophenol with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then subjected to a Michael addition with 1-phenyl-2-propanone under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and amino groups allows for interactions with nucleophilic or electrophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminophenyl)sulfanyl]-3-(4-methylphenyl)-1-phenylpropan-1-one
- 2-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
- 2-[(2-Aminophenyl)sulfanyl]-3-(4-fluorophenyl)-1-phenylpropan-1-one
Uniqueness
2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic interactions or redox properties.
Properties
CAS No. |
554436-19-0 |
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Molecular Formula |
C21H18N2O3S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(2-aminophenyl)sulfanyl-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C21H18N2O3S/c22-18-8-4-5-9-19(18)27-20(21(24)16-6-2-1-3-7-16)14-15-10-12-17(13-11-15)23(25)26/h1-13,20H,14,22H2 |
InChI Key |
LQPAWLNODPHPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3N |
Origin of Product |
United States |
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